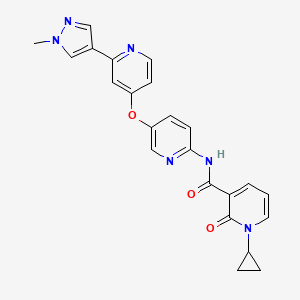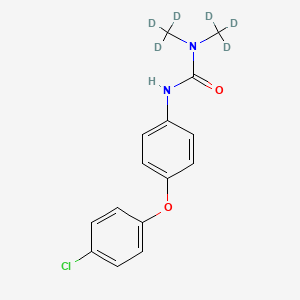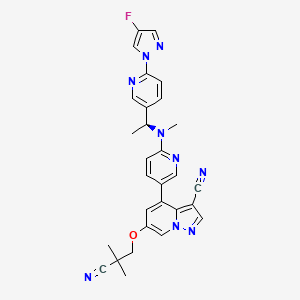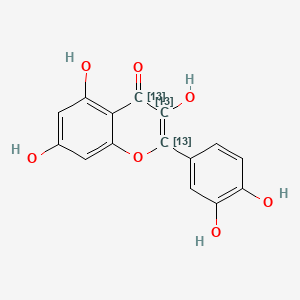
Pentoxyverine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Pentoxyverine-d8 involves the deuteration of Pentoxyverine. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the complete exchange of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure homogenization and spray drying techniques to achieve high drug loading and uniform particle size distribution . The final product is then purified and characterized to ensure its quality and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Pentoxyverine-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary but generally require controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Pentoxyverine-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies to understand the metabolic pathways and interactions of Pentoxyverine.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Pentoxyverine-d8 exerts its effects by acting on sigma-1 receptors, as well as kappa and mu-opioid receptors . It functions as an agonist at sigma receptors, which are involved in modulating the cough reflex in the central nervous system . The exact molecular targets and pathways are still under investigation, but it is believed to suppress the cough reflex through these receptor interactions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Pentoxyverine-d8 include:
Carbetapentane: Another non-opioid antitussive with similar properties.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Codeine: An opioid antitussive with a higher potential for abuse and side effects.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in research settings . Its non-opioid nature also makes it a safer alternative to opioid-based antitussives like codeine .
Propiedades
Fórmula molecular |
C20H31NO3 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2 |
Clave InChI |
CFJMRBQWBDQYMK-NQUIVBQFSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C1([2H])[2H])(C2=CC=CC=C2)C(=O)OCCOCCN(CC)CC)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


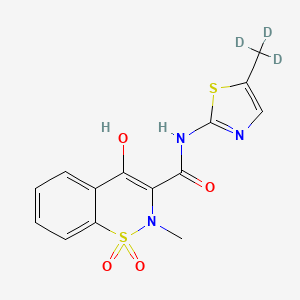
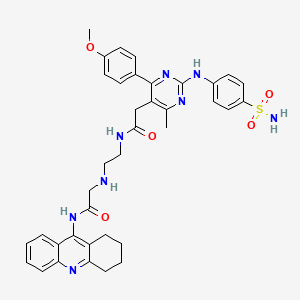
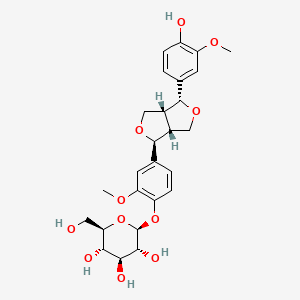
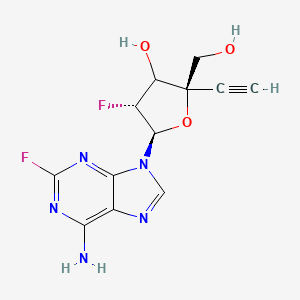
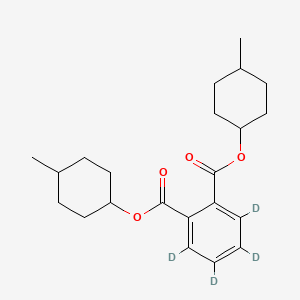
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
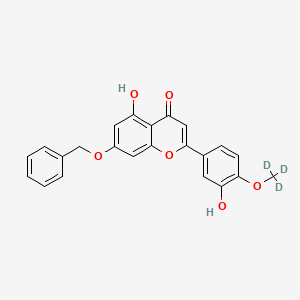
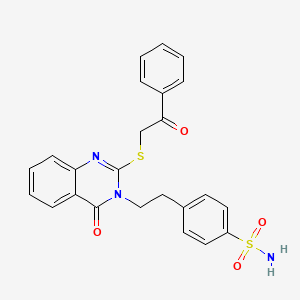
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
